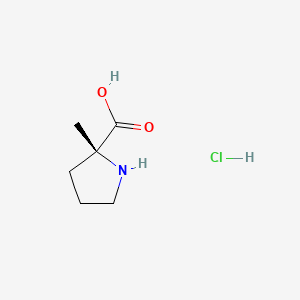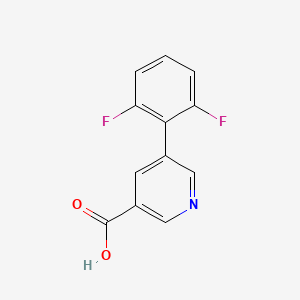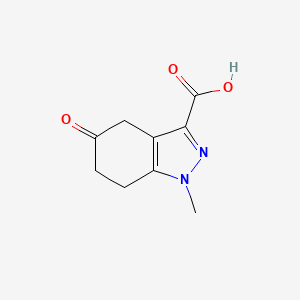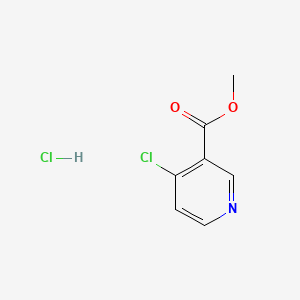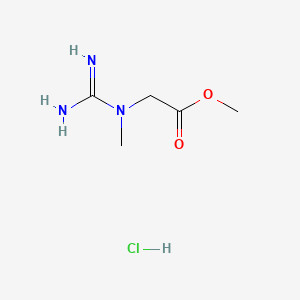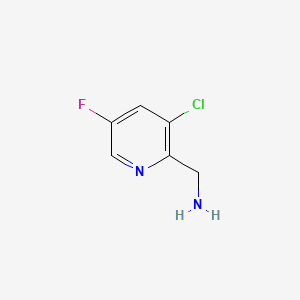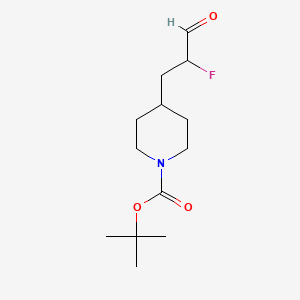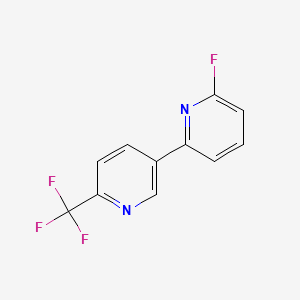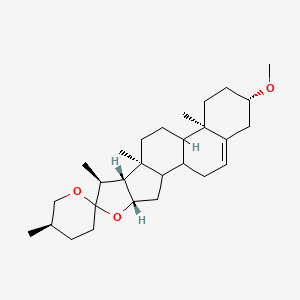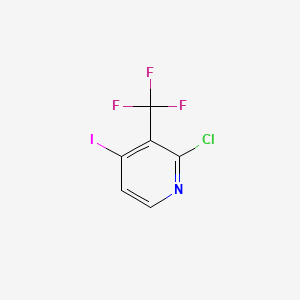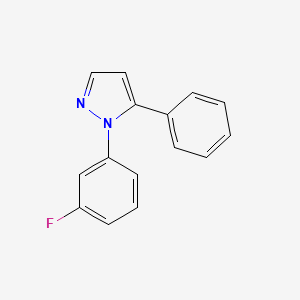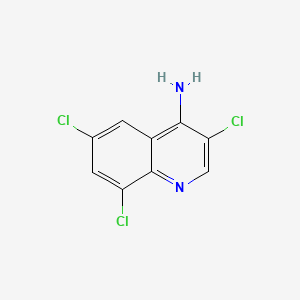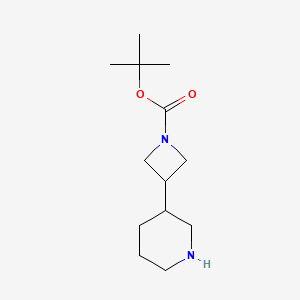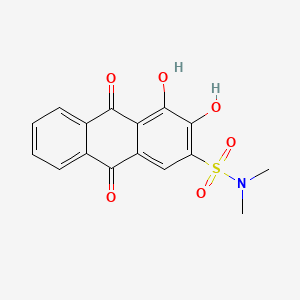
3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of anthraquinones, which are known for their diverse applications in dyes, pigments, and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps:
Starting Material: The synthesis often begins with anthracene, a polycyclic aromatic hydrocarbon.
Oxidation: Anthracene is oxidized to form anthraquinone.
Hydroxylation: Anthraquinone undergoes hydroxylation to introduce hydroxyl groups at the 3 and 4 positions.
Sulfonation: The hydroxylated anthraquinone is then sulfonated to introduce the sulfonic acid group.
Amidation: Finally, the sulfonic acid derivative is reacted with dimethylamine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions (temperature, pressure, and pH) is crucial to ensure efficient production.
化学反应分析
Types of Reactions
3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学研究应用
3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
DNA Intercalation: The planar structure allows it to intercalate between DNA bases, affecting DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: It can generate ROS, leading to oxidative stress in cells.
相似化合物的比较
Similar Compounds
Alizarin Red S: A similar anthraquinone derivative used as a biological stain.
Anthraquinone-2-sulfonic acid: Another sulfonated anthraquinone with different substitution patterns.
1,4-Dihydroxyanthraquinone: Known for its use in dyes and pigments.
Uniqueness
3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual hydroxyl and sulfonamide functionalities make it versatile for various applications, distinguishing it from other anthraquinone derivatives.
属性
IUPAC Name |
3,4-dihydroxy-N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6S/c1-17(2)24(22,23)11-7-10-12(16(21)15(11)20)14(19)9-6-4-3-5-8(9)13(10)18/h3-7,20-21H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHHLIYHBRMFPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735049 |
Source


|
| Record name | 3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-84-9 |
Source


|
| Record name | 3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside](/img/structure/B597365.png)
